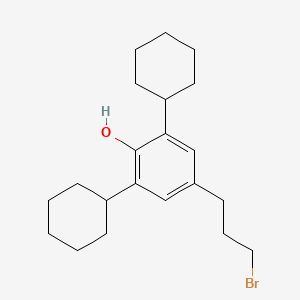
4-(3-Bromopropyl)-2,6-dicyclohexylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropyl)-2,6-dicyclohexylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromopropyl group attached to the phenol ring, along with two cyclohexyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2,6-dicyclohexylphenol can be achieved through a multi-step processThe reaction conditions typically involve the use of bromine as the brominating agent and aluminum chloride as the catalyst for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)-2,6-dicyclohexylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to modify the bromopropyl group or the phenol ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation can produce quinones or other oxidized phenolic compounds .
Scientific Research Applications
4-(3-Bromopropyl)-2,6-dicyclohexylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its phenolic structure.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-2,6-dicyclohexylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the bromopropyl group can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a phenol ring.
4-(3-Bromopropyl)phenol: Lacks the cyclohexyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
4-(3-Bromopropyl)-2,6-dicyclohexylphenol is unique due to the presence of both cyclohexyl groups and the bromopropyl group on the phenol ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
922724-46-7 |
|---|---|
Molecular Formula |
C21H31BrO |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2,6-dicyclohexylphenol |
InChI |
InChI=1S/C21H31BrO/c22-13-7-8-16-14-19(17-9-3-1-4-10-17)21(23)20(15-16)18-11-5-2-6-12-18/h14-15,17-18,23H,1-13H2 |
InChI Key |
LYORQBCSLYQDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C3CCCCC3)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















